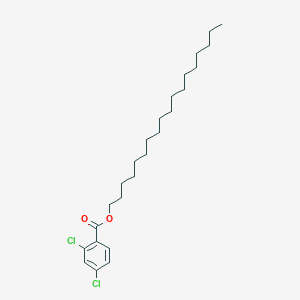
Octadecyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyl 2,4-dichlorobenzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 2,4-dichlorobenzoic acid with octadecanol. This compound is characterized by its long alkyl chain, which imparts hydrophobic properties, making it useful in various applications, including as a surfactant and in the formulation of certain chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 2,4-dichlorobenzoate typically involves the esterification reaction between 2,4-dichlorobenzoic acid and octadecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction can be represented as follows:
2,4-Dichlorobenzoic acid+OctadecanolAcid catalystOctadecyl 2,4-dichlorobenzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a solvent such as toluene or xylene can help in dissolving the reactants and facilitating the reaction. After the reaction is complete, the product is typically purified by distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: Octadecyl 2,4-dichlorobenzoate can undergo hydrolysis in the presence of a strong acid or base to yield 2,4-dichlorobenzoic acid and octadecanol.
Reduction: The compound can be reduced to form the corresponding alcohol and 2,4-dichlorobenzyl alcohol.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Hydrolysis: 2,4-Dichlorobenzoic acid and octadecanol.
Reduction: Octadecanol and 2,4-dichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octadecyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals, coatings, and lubricants.
Mecanismo De Acción
The mechanism of action of Octadecyl 2,4-dichlorobenzoate is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid bilayers, altering membrane fluidity and permeability. The long alkyl chain allows it to embed within the lipid bilayer, potentially affecting the function of membrane proteins and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Octadecyl benzoate: Similar structure but lacks the chlorine atoms on the benzene ring.
2,4-Dichlorobenzoic acid: The parent acid without the octadecyl ester group.
Octadecyl 4-chlorobenzoate: Similar structure with only one chlorine atom on the benzene ring.
Uniqueness
Octadecyl 2,4-dichlorobenzoate is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. The long octadecyl chain imparts significant hydrophobicity, making it particularly useful in applications requiring water-repellent properties.
Propiedades
Número CAS |
820238-94-6 |
|---|---|
Fórmula molecular |
C25H40Cl2O2 |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
octadecyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C25H40Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-25(28)23-19-18-22(26)21-24(23)27/h18-19,21H,2-17,20H2,1H3 |
Clave InChI |
FRHAGJDSNPPOOV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12528908.png)
![2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate](/img/structure/B12528910.png)
![Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate](/img/structure/B12528916.png)

![3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12528932.png)
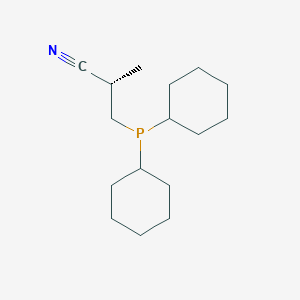
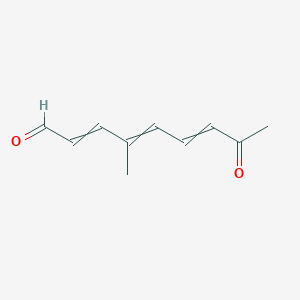
![(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol](/img/structure/B12528959.png)
![7-Methyl-3-(4-(2-methyl-5-(1H-tetrazol-5-yl)-1H-pyrrol-1-yl)benzyl)-2-propyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12528967.png)
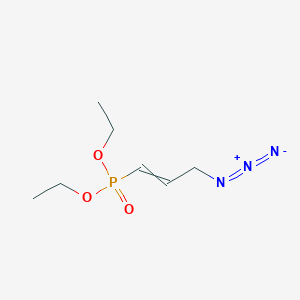
![4-[5-(2H-1,3-Benzodioxol-5-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12528978.png)
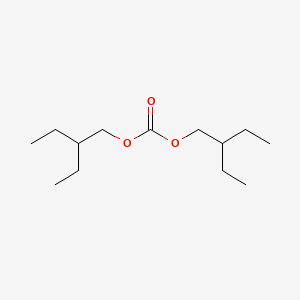
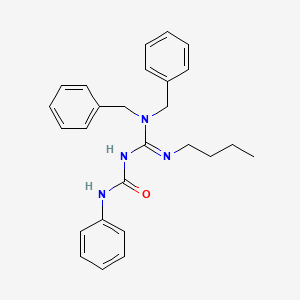
![2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)-](/img/structure/B12528999.png)
